molecular formula C23H24N6O7S2 B601318 甲磺酸头孢他啶 CAS No. 1354396-23-8

甲磺酸头孢他啶

货号 B601318
CAS 编号: 1354396-23-8
分子量: 560.61
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl ceftazidime is a derivative of ceftazidime . Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections .


Synthesis Analysis

The synthesis of ceftazidime involves taking 7-aminocephalosporanic acid (7-ACA) as a starting raw material, introducing a pyridine ion to the 3-position methylene of 7-ACA to obtain 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Then a side chain with a thiazole ring is introduced on the 7-position amino of the 7-APCA hydrochloride through acylation reaction. Finally, hydrolyzing reaction, refining reaction, and others are carried out to obtain ceftazidime .


Molecular Structure Analysis

The molecular formula of Methyl ceftazidime is C23H24N6O7S2 . The molecular weight is 560.6 g/mol . The InChI is InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28 .


Chemical Reactions Analysis

Ceftazidime has been shown to form complexes with Fe(III) ions in aqueous solutions . The complexing properties were characterized by UV-vis spectrophotometric and potentiometric methods .


Physical And Chemical Properties Analysis

Methyl ceftazidime is a white to cream-colored crystalline powder . The pH of freshly constituted solutions usually ranges from 5 to 8 .

科学研究应用

  1. 癌症患者中头孢他啶耐药性爆发:头孢他啶已被广泛用于治疗中性粒细胞减少症患者的感染性并发症,特别是儿童癌症患者。然而,这组患者中爆发了头孢他啶耐药革兰阴性杆菌感染,突出了抗生素耐药性的挑战 (Naumovski 等人,1992)

  2. 广谱和耐药性问题:头孢他啶保留了广谱的抗菌活性和临床效用,可用于治疗严重感染。然而,对头孢他啶和其他第三代头孢菌素的耐药性日益增加,这是一个越来越令人担忧的问题,尤其是在肠杆菌科细菌中 (Rains、Bryson 和 Peters,1995)

  3. 危重患者的给药:头孢他啶在危重患者中的药代动力学可能差异很大,导致血浆药物浓度可变,并且可能不足以治疗危重感染 (Young 等人,1997)

  4. 产生 KPC 的肺炎克雷伯菌中头孢他啶-阿维巴坦耐药性:有报道称,头孢他啶-阿维巴坦(用于治疗耐碳青霉烯肠杆菌科细菌的组合)耐药,发生在之前未接受过该组合治疗的患者中 (Humphries 等人,2015)

  5. 头孢他啶-阿维巴坦用于治疗严重革兰阴性细菌感染:该组合对许多重要的革兰阴性病原体(包括耐药菌株)显示出优异的体外活性,尽管它对产生金属-β-内酰胺酶的菌株无效 (Shirley,2018)

  6. 头孢他啶相关的非惊厥性癫痫持续状态:在极少数情况下,头孢他啶可在患者中诱发癫痫持续状态。在接受头孢他啶治疗期间出现精神状态改变的患者中应考虑这一诊断 (Klion 等人,1994)

  7. 类鼻疽病的治疗:头孢他啶是治疗类鼻疽病(由伯克霍尔德菌引起的细菌感染)的首选抗生素。在这种情况下对头孢他啶的耐药性与 D 类 β-内酰胺酶基因表达增加有关 (Niumsup 和 Wuthiekanun,2002)

  8. 头孢他啶-阿维巴坦用于尿路感染:该组合在复杂尿路感染的经验性治疗中非常有效,包括由对头孢他啶不敏感的病原体引起的尿路感染 (Wagenlehner 等人,2016)

  9. 头孢他啶用于治疗高度耐药结核病:头孢他啶-阿维巴坦对高度耐药的结核分枝杆菌菌株表现出有效的杀菌活性,为这一具有挑战性的疾病提供了新的治疗选择 (Deshpande 等人,2017)

  10. 治疗失败和耐药性的危险因素:肺炎和肾脏替代治疗已被确定为接受头孢他啶-阿维巴坦治疗的耐碳青霉烯肠杆菌科细菌感染患者出现治疗失败和产生耐药性的危险因素 (Shields 等人,2018)

安全和危害

Methyl ceftazidime may cause an allergic skin reaction and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Ceftazidime is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor avibactam to treat a variety of bacterial infections . To mitigate the risk of bacterial resistance and preserve clinical efficacy, ceftazidime should only be used for infections that are confirmed or strongly suspected to be caused by susceptible bacterial strains .

属性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14-/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQLCFFMLJEMPT-CDOVDWRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)OC)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159347
Record name Methyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ceftazidime

CAS RN

1354396-23-8
Record name Methyl ceftazidime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354396238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CEFTAZIDIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0D5C285HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
S Sainsbury, L Bird, V Rao, SM Shepherd… - Journal of molecular …, 2011 - Elsevier
We report the first crystal structures of a penicillin-binding protein (PBP), PBP3, from Pseudomonas aeruginosa in native form and covalently linked to two important β-lactam antibiotics, …
Number of citations: 101 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。